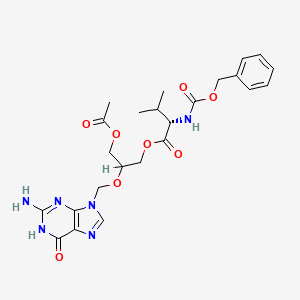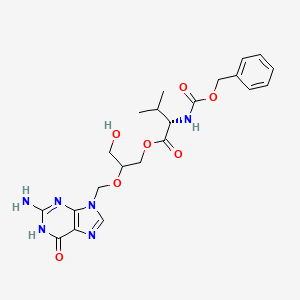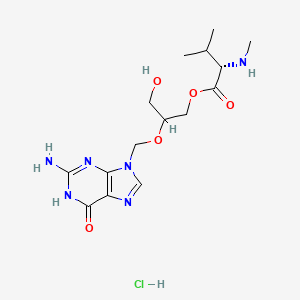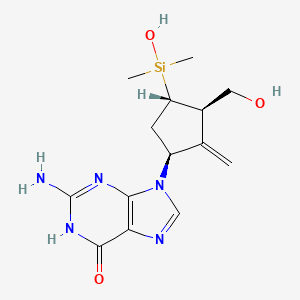
Atorvastatina Impureza 16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atorvastatin Impurity 16 is a byproduct formed during the synthesis of atorvastatin, a widely used lipid-lowering agent. Impurities in pharmaceuticals are critical to identify and quantify as they can affect the safety and efficacy of the drug. Atorvastatin Impurity 16 is one of several impurities that can be present in atorvastatin formulations and must be monitored to ensure the quality of the final product.
Aplicaciones Científicas De Investigación
Atorvastatin Impurity 16 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of atorvastatin formulations.
Biology: Studied for its potential biological effects and interactions with biological systems.
Medicine: Monitored in pharmaceutical formulations to ensure drug safety and efficacy.
Industry: Used in quality control processes to maintain the standards of pharmaceutical products
Mecanismo De Acción
Target of Action
Atorvastatin, including its impurities, primarily targets the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol . By inhibiting this enzyme, Atorvastatin reduces the production of cholesterol in the body .
Mode of Action
Atorvastatin is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This interaction results in a decrease in hepatic cholesterol levels .
Biochemical Pathways
The primary biochemical pathway affected by Atorvastatin is the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, Atorvastatin disrupts this pathway, leading to a reduction in the levels of these lipids .
Pharmacokinetics
The pharmacokinetics of Atorvastatin involves its absorption, distribution, metabolism, and excretion (ADME). Atorvastatin is absorbed orally and acts primarily in the liver . It is metabolized by CYP3A4 isoenzymes . The absolute bioavailability of Atorvastatin is reported to be 12% after a 40 mg oral dose . These properties impact the bioavailability of Atorvastatin and its efficacy in lowering cholesterol levels .
Result of Action
The primary result of Atorvastatin’s action is a reduction in the levels of cholesterol, LDL, and VLDL . This leads to a decrease in the risk of cardiovascular diseases, including heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .
Action Environment
The action of Atorvastatin can be influenced by various environmental factors. For instance, the intestinal permeability of Atorvastatin is high at the physiological intestinal pH of 6 – 6.5 . Therefore, changes in gastrointestinal pH could potentially affect the absorption and efficacy of Atorvastatin . Additionally, interactions with other drugs metabolized by CYP3A4 could also impact the pharmacokinetics and pharmacodynamics of Atorvastatin .
Análisis Bioquímico
Biochemical Properties
Atorvastatin Impurity 16, like Atorvastatin, is likely to interact with key enzymes and proteins involved in cholesterol synthesis. Atorvastatin is known to inhibit HMG-CoA reductase, a key enzyme in the mevalonate pathway that produces cholesterol . It’s plausible that Atorvastatin Impurity 16 may interact with this enzyme or others in the pathway, potentially altering its effectiveness.
Molecular Mechanism
Given its structural similarity to Atorvastatin, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A study has shown that Atorvastatin and its metabolites, which may include Atorvastatin Impurity 16, do not decompose when incubated in human serum . This suggests potential stability of Atorvastatin Impurity 16 in biological systems.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Atorvastatin Impurity 16 in animal models. Studies on Atorvastatin have shown that its effects can vary with different dosages .
Metabolic Pathways
Atorvastatin Impurity 16 is likely involved in the same metabolic pathways as Atorvastatin, which is metabolized primarily by the liver. The main metabolic pathway of Atorvastatin involves conversion to active ortho- and para-hydroxy metabolites .
Transport and Distribution
Atorvastatin and its metabolites are known to cross the hepatic cell membrane to the cytosolic and microsomal fractions . It’s plausible that Atorvastatin Impurity 16 may have similar transport and distribution within cells and tissues.
Subcellular Localization
Given its structural similarity to Atorvastatin, it may be localized in similar subcellular compartments, potentially influencing its activity or function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Impurity 16 typically involves the same chemical pathways as atorvastatin but under different conditions or through side reactions. The exact synthetic route can vary, but it often involves the use of high-performance liquid chromatography (HPLC) to separate and identify the impurity from the main product .
Industrial Production Methods: In an industrial setting, the production of atorvastatin and its impurities, including Atorvastatin Impurity 16, is closely monitored using validated analytical methods. These methods ensure that the impurity levels remain within acceptable limits. The use of advanced chromatographic techniques, such as HPLC, is common to achieve this .
Análisis De Reacciones Químicas
Types of Reactions: Atorvastatin Impurity 16 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can alter the chemical structure, potentially forming new impurities.
Substitution: Substitution reactions can replace one functional group with another, leading to different impurity profiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce hydroxylated derivatives, while reduction could yield dehydroxylated compounds .
Comparación Con Compuestos Similares
- Atorvastatin Amide
- Atorvastatin Methyl Ester
- Atorvastatin Lactone
- Atorvastatin O-Methyl
Comparison: Atorvastatin Impurity 16 is unique in its specific chemical structure and formation pathway. While other impurities like atorvastatin amide and atorvastatin methyl ester share some similarities, they differ in their chemical properties and potential biological effects. The uniqueness of Atorvastatin Impurity 16 lies in its specific formation conditions and the need for precise analytical methods to detect and quantify it .
Propiedades
Número CAS |
1450739-65-7 |
|---|---|
Fórmula molecular |
C40H47FN2O8 |
Peso molecular |
702.83 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one](/img/structure/B601534.png)
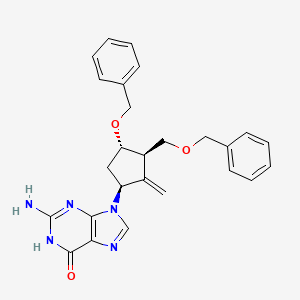
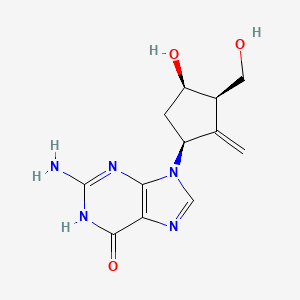
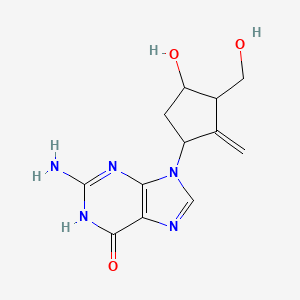
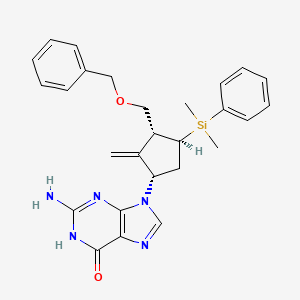
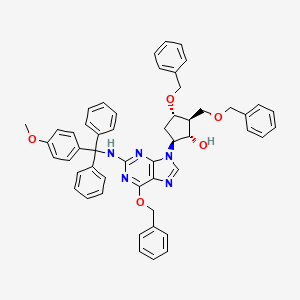
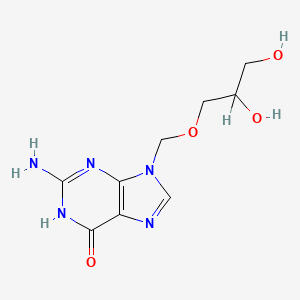
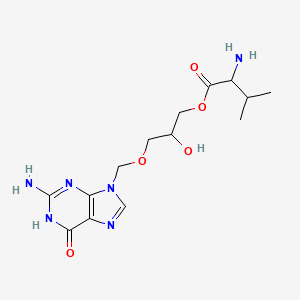
![9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine](/img/structure/B601545.png)
